molecular formula C16H14N2O6 B5684903 methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate

Cat. No. B5684903
M. Wt: 330.29 g/mol
InChI Key: SHYFMGGYGMWLCV-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate, also known as MNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNB is a yellow crystalline powder with a molecular weight of 338.33 g/mol.

Mechanism of Action

The mechanism of action of methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate is not fully understood. However, it is believed that methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate exerts its biological activity by inhibiting various enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase II. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 by methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate results in a decrease in the production of prostaglandins, which leads to an anti-inflammatory effect. Topoisomerase II is an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II by methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate results in DNA damage and cell death.
Biochemical and Physiological Effects:
methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has anti-cancer, anti-inflammatory, and anti-bacterial activities. methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has also been shown to inhibit the activity of various enzymes such as COX-2 and topoisomerase II.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate in lab experiments is its ease of synthesis. methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate can be synthesized in a few steps using readily available reagents. methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate is also stable under normal laboratory conditions.
One of the limitations of using methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate in lab experiments is its low solubility in water. methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Another limitation of using methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate is its potential toxicity. methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has been shown to be toxic to some cell lines at high concentrations.

Future Directions

There are several future directions for the research on methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate. One direction is the development of methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate-based drugs for the treatment of various diseases such as cancer and inflammation. Another direction is the synthesis of methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate derivatives with improved biological activity and solubility. methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate can also be used as a building block for the synthesis of various functional materials such as MOFs and polymers. The potential applications of methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate in various fields make it an attractive target for further research.

Synthesis Methods

The synthesis of methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate involves the reaction of 3-methoxyaniline with methyl 3-nitrobenzoate in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate as a yellow crystalline powder. The yield of methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

Methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has been evaluated for its anti-cancer, anti-inflammatory, and anti-bacterial activities. methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has also been used as a building block for the synthesis of various bioactive molecules.
In organic synthesis, methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has been used as a key intermediate for the synthesis of various compounds such as benzimidazoles, pyrazoles, and pyridines. methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has also been used as a reagent for the synthesis of various heterocyclic compounds.
In material science, methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate has been used as a starting material for the synthesis of various metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-23-14-5-3-4-12(9-14)17-15(19)10-6-11(16(20)24-2)8-13(7-10)18(21)22/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFMGGYGMWLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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